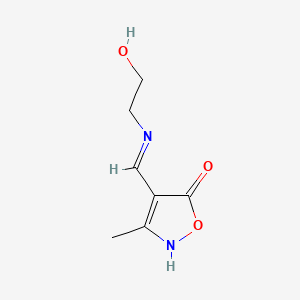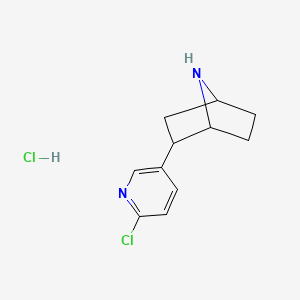
4-Metilamino-d3 Antipirina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylamino-d3 Antipyrine is a stable isotope-labeled compound, primarily used as a reference standard in pharmaceutical testing. It is a derivative of antipyrine, a well-known analgesic and antipyretic agent. The compound has a molecular formula of C12H12D3N3O and a molecular weight of 220.29. It is often utilized in research to study the metabolism and pharmacokinetics of antipyrine and its derivatives .
Aplicaciones Científicas De Investigación
4-Methylamino-d3 Antipyrine has a wide range of scientific research applications, including:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and pharmacokinetics of antipyrine and its derivatives in biological systems.
Analytical Chemistry: The compound serves as a reference standard in analytical methods, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Drug Development: It is used in the development and testing of new pharmaceutical compounds, particularly in understanding the metabolic pathways and interactions of drugs.
Biomedical Research: The compound is utilized in various biomedical research studies to investigate its effects on biological systems and its potential therapeutic applications.
Mecanismo De Acción
Target of Action
The primary target of 4-Methylamino-d3 Antipyrine, an active metabolite of the non-opioid prodrug metamizole , is thought to be the cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation, pain, and fever .
Mode of Action
4-Methylamino-d3 Antipyrine acts primarily in the central nervous system (CNS), increasing the pain threshold by inhibiting the cyclooxygenase enzymes . This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
In the gastrointestinal tract, dipyrone is first hydrolyzed to 4-Methylamino-d3 Antipyrine, which is then absorbed and metabolized in the liver to the corresponding 4-aminoantipyrine (4-AA) and 4-formylamino-antipyrine (4-FAA) derivatives . Furthermore, the 4-AA undergoes an acylation reaction to afford the 4-acetylaminoantipyrine (4-AAA) . These metabolites are involved in the inhibition of prostaglandin E2 synthesis in the hypothalamus, thus having antipyretic and hypothermic properties .
Pharmacokinetics
The pharmacokinetics of 4-Methylamino-d3 Antipyrine are characterized by rapid hydrolysis to the active moiety, which has 85% bioavailability after oral administration in tablet form . It takes a short time to achieve maximal systemic concentrations (tmax of 1.2 to 2.0 hours) . The mean elimination half-life (t½) of 4-Methylamino-d3 Antipyrine is 2.6 to 3.5 hours . Urinary excretion of these metabolites accounts for about 60% of the administered dose of dipyrone .
Result of Action
The administration of 4-Methylamino-d3 Antipyrine and its metabolites have shown, in animal models of LPS and Tsv-induced fever, to be able to reach the central nervous system and inhibit the synthesis of prostaglandin E2 in the hypothalamus . This results in antipyretic and hypothermic effects .
Action Environment
The action, efficacy, and stability of 4-Methylamino-d3 Antipyrine can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the hydrolysis of dipyrone to 4-Methylamino-d3 Antipyrine . Additionally, factors such as age, liver disease, and renal disease can influence the pharmacokinetics and pharmacodynamics of the compound .
Análisis Bioquímico
Biochemical Properties
4-Methylamino-d3 Antipyrine is an active metabolite of Metamizole . Metamizole is a pyrazolone non-steroidal anti-inflammatory drug (NSAID) and inhibits COX . Metamizole is a nonopioid analgesic drug and can be used for pain and fever . 4-Methylamino-d3 Antipyrine has analgesic, antipyretic, and relatively weak antiinflammatory properties .
Cellular Effects
4-Methylamino-d3 Antipyrine, at a concentration of 0.1 mM, inhibits the production of prostaglandin E2 (PGE2) induced by the calcium ionophore A23187 in isolated mouse peritoneal macrophages . This suggests that it can influence cell function by modulating cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-Methylamino-d3 Antipyrine involves the inhibition of cyclooxygenase (COX) enzymes . This inhibition leads to a decrease in the production of prostaglandins, which are involved in pain and inflammation processes .
Temporal Effects in Laboratory Settings
The pharmacokinetics of 4-Methylamino-d3 Antipyrine are characterized by rapid hydrolysis to the active moiety 4-Methylamino-antipyrine (MAA), which has 85% bioavailability after oral administration . It takes a short time to achieve maximal systemic concentrations . This suggests that the effects of this product on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, 4-Methylamino-d3 Antipyrine has been shown to reduce LPS-induced pyrexia at doses of 60, 90, and 120 mg/kg . It also increases the paw withdrawal threshold in a rat model of carrageenan-induced hyperalgesia when administered at a dose of 160 µg/paw .
Metabolic Pathways
4-Methylamino-d3 Antipyrine is formed from Metamizole by non-enzymatic hydrolysis in the gastrointestinal tract . It is then absorbed and metabolized in the liver to the corresponding 4-aminoantipyrine (4-AA) and 4-formylamino-antipyrine (4-FAA) derivatives .
Transport and Distribution
Given its solubility in water , it is likely that it can be transported and distributed within cells and tissues via the bloodstream.
Subcellular Localization
Given its role as an inhibitor of COX enzymes , it is likely that it is localized in the cytoplasm where these enzymes are found.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylamino-d3 Antipyrine involves the introduction of deuterium atoms into the antipyrine molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials to synthesize the compound directly. For example, deuterated methylamine can be used to introduce the deuterium atoms into the antipyrine structure.
Industrial Production Methods
Industrial production of 4-Methylamino-d3 Antipyrine typically involves large-scale synthesis using deuterium exchange reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and isolation of the compound to meet the required standards for pharmaceutical testing .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylamino-d3 Antipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylaminoantipyrine: A non-deuterated analog of 4-Methylamino-d3 Antipyrine, used in similar research applications.
4-Aminoantipyrine: Another derivative of antipyrine, commonly used in biochemical assays and research studies.
4-Acetylaminoantipyrine: A metabolite of antipyrine, used in pharmacokinetic and metabolic studies.
Uniqueness
4-Methylamino-d3 Antipyrine is unique due to the presence of deuterium atoms, which makes it a valuable tool in research involving isotopic labeling. The deuterium atoms provide distinct advantages in analytical studies, such as improved sensitivity and resolution in mass spectrometry and NMR spectroscopy. This uniqueness makes it an essential compound in various scientific research applications .
Propiedades
Número CAS |
1246820-06-3 |
|---|---|
Fórmula molecular |
C12H15N3O |
Peso molecular |
220.29 |
Nombre IUPAC |
1,5-dimethyl-2-phenyl-4-(trideuteriomethylamino)pyrazol-3-one |
InChI |
InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3/i2D3 |
Clave InChI |
JILCEWWZTBBOFS-BMSJAHLVSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
Sinónimos |
1,2-Dihydro-1,5-dimethyl-4-(methylamino-d3)-2-phenyl-3H-pyrazol-3-one; 4-Methylaminophenazone-d3; 4-Monomethylaminoantipyrine-d3; N-(Methyl-d3)-4-aminoantipyrine; Noramidopyrine-d3; Noraminopyrine-d3; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


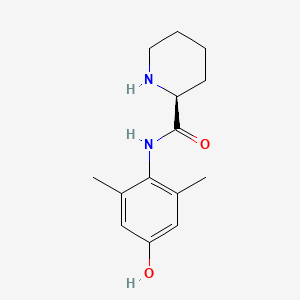
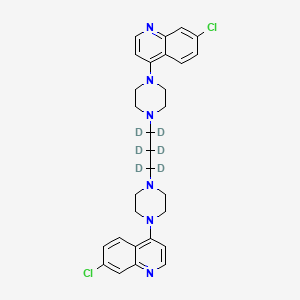

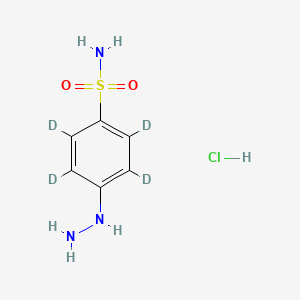
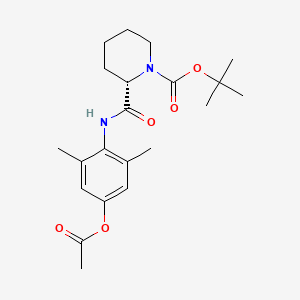
![(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587051.png)
